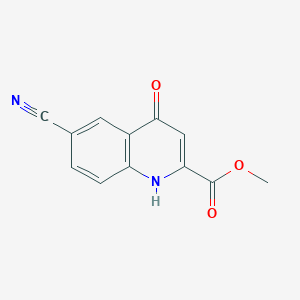

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester

Descripción general

Descripción

“6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester” is a chemical compound that has received significant attention in scientific research due to its unique physical and chemical properties. It is a derivative of quinolines, which have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been the subject of many studies. Recent advances in the field have focused on greener and more sustainable chemical processes. These include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) . A specific method for the preparation of a series of quinoline-4-carboxylic acids has been introduced by Zhu and co-workers .Molecular Structure Analysis

Quinolines display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

Alkaline hydrolysis of the ethyl ester of 4- (cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is accompanied by decarboxylation with loss of two molecules of CO 2 and leads to 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .Aplicaciones Científicas De Investigación

Characterization and Cytotoxic Activity Research by Gaber et al. (2021) delved into the synthesis of quinolinone derivatives, including 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester, and explored their cytotoxic activity, particularly against breast cancer MCF-7 cells. The synthesized compounds showed promising anti-cancer effects, with one of the compounds notably arresting the cell cycle at specific phases, indicating its potential as an anti-cancer drug Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021.

One-Step Synthesis Venkatesan et al. (2010) presented a straightforward, one-step synthesis method for creating 2,4-unsubstituted quinoline-3-carboxylic acid esters, highlighting the efficiency and simplicity of the process. This approach could potentially streamline the production and application of compounds like 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester in various research and industrial settings Venkatesan, Hocutt, Jones, & Rabinowitz, 2010.

Applications in Dyes and Biological Activity

Synthesis of Dyes for Liquid Crystal Displays Bojinov and Grabchev (2003) conducted a study on the synthesis of new fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, potentially utilizing derivatives of 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester. These compounds exhibited significant potential for application in liquid crystal displays due to their excellent orientation parameters Bojinov & Grabchev, 2003.

Mecanismo De Acción

While the specific mechanism of action for “6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester” is not mentioned in the search results, it’s worth noting that quinaldic acid, a related compound, has been reported to inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate and citrate in rat liver mitochondria .

Direcciones Futuras

The future directions in the field of quinoline derivatives research are likely to continue focusing on the development of greener and more sustainable chemical processes . Additionally, given the wide range of applications of these compounds in medicinal and synthetic organic chemistry, further exploration of their biological activities is also expected .

Propiedades

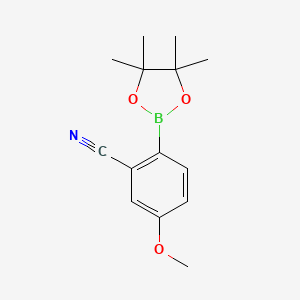

IUPAC Name |

methyl 6-cyano-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c1-17-12(16)10-5-11(15)8-4-7(6-13)2-3-9(8)14-10/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPAIPTYSWLOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

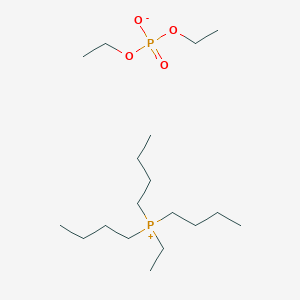

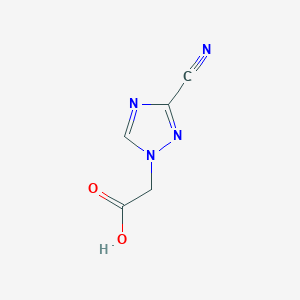

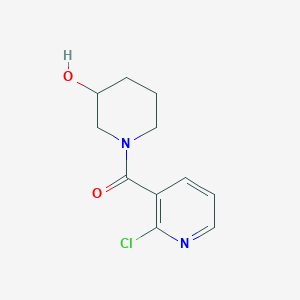

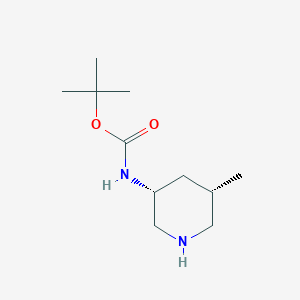

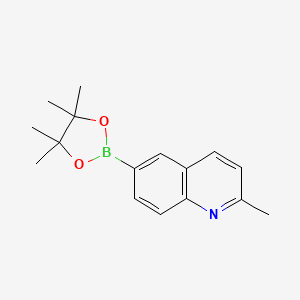

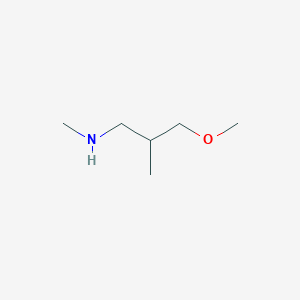

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)

![6-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427284.png)

![2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B1427286.png)

![2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid](/img/structure/B1427287.png)

![2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B1427290.png)